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Compound of Interest

Compound Name: 3,5-Dibromo-4-methylaniline

Cat. No.: B084101

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Dibromo-4-methylaniline, a compound of interest in various chemical and pharmaceutical
research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these
analyses.

Spectroscopic Data Summary

The spectroscopic data for 3,5-Dibromo-4-methylaniline is summarized in the tables below,
providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Data

IH NMR (Proton NMR) Spectroscopic Data

Chemical Shift (8) ppm Multiplicity Assignment
Data not available Data not available Aromatic H
Data not available Data not available NH:2

Data not available Data not available CHs
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13C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (8) ppm

Assighment

Data not available

Aromatic C-NH:z

Data not available

Aromatic C-Br

Data not available

Aromatic C-CHs

Data not available

Aromatic C-H

Data not available

CHs

Note: Specific experimental data for *H and 3C NMR of 3,5-Dibromo-4-methylaniline,

including chemical shifts and coupling constants, were not available in the searched literature.

The table structure is provided as a template for when such data becomes accessible.

Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

Data not available Data not available N-H stretch

Data not available Data not available C-H stretch (aromatic)
Data not available Data not available C-H stretch (aliphatic)

Data not available Data not available C=C stretch (aromatic)
Data not available Data not available N-H bend

Data not available Data not available C-N stretch

Data not available Data not available C-Br stretch

Note: While the existence of an IR spectrum is confirmed by the NIST WebBook, a detailed list
of absorption bands and their assignments for 3,5-Dibromo-4-methylaniline was not found in
the available resources.

Mass Spectrometry (MS) Data
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The mass spectrum of 3,5-Dibromo-4-methylaniline is characterized by a distinctive isotopic
pattern due to the presence of two bromine atoms. Bromine has two major isotopes, 7°Br and
81Br, in nearly equal abundance. This results in a characteristic M, M+2, and M+4 peak cluster
for the molecular ion and its fragments containing both bromine atoms, with an approximate
intensity ratio of 1:2:1.

Predicted Mass-to-Charge Ratios (m/z) for Various Adducts

Adduct Predicted m/z
[M+H]* 263.90181
[M+Na]* 285.88375
[M-H]~ 261.88725
[M+NHa]* 280.92835
[M+K]* 301.85769
[M]* 262.89398
[M]- 262.89508

Data sourced from PubChem.
Key Fragmentation Patterns

A detailed experimental fragmentation pattern was not available. However, based on the
structure, common fragmentation pathways would likely involve:

e Loss of a bromine atom: [M-Br]*
e Loss of both bromine atoms: [M-2Br]*

¢ Loss of the methyl group: [M-CHs]*

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic techniques
discussed. These are based on standard laboratory practices for similar aromatic amines.

NMR Spectroscopy

Instrumentation:

e Bruker Avance 400 or 500 MHz spectrometer.

Sample Preparation:

o Accurately weigh 5-10 mg of 3,5-Dibromo-4-methylaniline.

» Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d (CDCIs) or Dimethyl sulfoxide-de (DMSO-de)) in a clean, dry vial.

e Transfer the solution to a 5 mm NMR tube.
Data Acquisition:

e 1H NMR: Acquire the proton spectrum using a standard pulse program. Chemical shifts are
typically referenced to the residual solvent peak or an internal standard like tetramethylsilane
(TMS).

e 13C NMR: Acquire the carbon spectrum using a proton-decoupled pulse program to obtain
singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

Instrumentation:
e FTIR spectrometer (e.g., Varian Scimitar FTS-2000).
Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of 3,5-Dibromo-4-methylaniline with approximately 100-200
mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,
homogeneous powder is obtained.
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e Place a portion of the powder into a pellet press and apply pressure to form a thin,
transparent or translucent pellet.

Data Acquisition:
e Obtain a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range
of 4000-400 cm~1.

Mass Spectrometry

Instrumentation:

o Mass spectrometer with an appropriate ionization source (e.g., Electron lonization (El),
MALDI-TOF, or Cold-Spray lonization (CSI)).

Sample Preparation:

o For EI-MS: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or
dichloromethane) is prepared and introduced into the instrument.

o For MALDI-TOF: The sample is co-crystallized with a suitable matrix on a target plate.
Data Acquisition:

e The sample is ionized, and the resulting ions are separated based on their mass-to-charge
ratio (m/z). The instrument records the relative abundance of each ion to generate the mass
spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data for a chemical compound like 3,5-Dibromo-4-methylaniline.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

¢ To cite this document: BenchChem. [Spectroscopic Data of 3,5-Dibromo-4-methylaniline: A
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[https://www.benchchem.com/product/b084101#spectroscopic-data-for-3-5-dibromo-4-
methylaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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